

Technical Guide: 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide

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Compound of Interest

Compound Name: 5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Cat. No.: B1265773

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Introduction

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is an aromatic sulfonamide compound primarily utilized as a chemical intermediate in the synthesis of various dyes. Its molecular structure, containing a primary amino group, makes it a suitable diazo component for the production of azo dyes. This guide provides a comprehensive overview of its known chemical properties, a representative synthesis protocol, and its application in dye manufacturing.

Disclaimer: Extensive literature searches did not yield any publicly available data regarding the biological activity, mechanism of action, or specific signaling pathways associated with **5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide**. Its primary application appears to be in the chemical industry as a dye intermediate, and it has not been extensively studied for pharmacological purposes. Therefore, the sections on experimental protocols and signaling pathways will focus on its chemical synthesis and application rather than biological effects.

Chemical Identity and Properties

This section summarizes the key chemical identifiers and physical properties of **5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide**.

Property	Value	Reference
IUPAC Name	5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide	N/A
CAS Number	51123-09-2	[1][2][3][4][5]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₂ S	[1][2][5]
Molecular Weight	290.38 g/mol	[1][2][5]
Melting Point	108 °C	[1]
Boiling Point (Predicted)	472.3 ± 55.0 °C	[1]
Density (Predicted)	1.250 ± 0.06 g/cm ³	[1][2]
pKa (Predicted)	3.34 ± 0.10	[1]

Synonyms[1]

- 4-Toluidine-2-N-ethyl-sulfoanilide
- 5-Amino-2-Methyl-N-Ethyl-N-Phenyl-Benzenesulfonamide
- 4-AMINOTOLUENE-2-(N-ETHYL)SULFONANILIDE
- AMINO-4-METHYL-BENZENE-3-(N-ETHYL)-SULFANILIDE
- Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl-

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide** is not readily available in the searched literature, a general procedure can be inferred from the synthesis of similar aromatic sulfonamides. The following is a representative, hypothetical protocol.

Reaction Scheme:

The synthesis would likely proceed in two main steps:

- Sulfonylation: Reaction of N-ethylaniline with 2-methyl-5-nitrobenzenesulfonyl chloride.
- Reduction: Reduction of the nitro group to an amino group.

Materials:

- N-ethylaniline
- 2-methyl-5-nitrobenzenesulfonyl chloride
- A suitable base (e.g., pyridine, triethylamine)
- An appropriate solvent (e.g., dichloromethane, chloroform)
- A reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with H_2 /Pd-C)
- Hydrochloric acid
- Sodium hydroxide

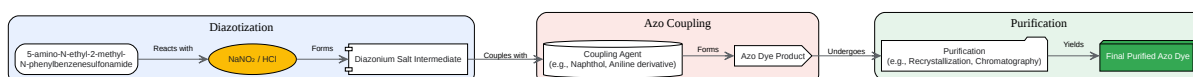
Procedure:

- Sulfonylation of N-ethylaniline:
 - Dissolve N-ethylaniline in the chosen solvent in a reaction flask.
 - Add the base to the solution.
 - Cool the mixture in an ice bath.
 - Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture with constant stirring.
 - Allow the reaction to proceed at room temperature for several hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a dilute sodium hydroxide solution, and finally with water.

- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide.
- Purify the crude product by recrystallization or column chromatography.
- Reduction of the Nitro Group:
 - Dissolve the purified N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide in a suitable solvent (e.g., ethanol, ethyl acetate).
 - Add the reducing agent. If using tin(II) chloride, the reaction is typically carried out in the presence of concentrated hydrochloric acid. If using catalytic hydrogenation, a palladium on carbon catalyst is used under a hydrogen atmosphere.
 - Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.
 - After completion, cool the reaction mixture and, if necessary, filter off the catalyst.
 - Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
 - Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield **5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide**.
 - Further purification can be achieved by recrystallization.

Application in Azo Dye Synthesis

The primary application of **5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide** is as a diazo component in the synthesis of azo dyes. The general workflow for this process is illustrated below.



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General workflow for the synthesis of azo dyes.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no available information on the biological activity, mechanism of action, or any associated signaling pathways for **5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide**. Its chemical structure as a sulfonamide might suggest potential biological activities, as many sulfonamide-containing compounds are known to have pharmacological effects. However, without experimental data, any such potential remains purely speculative. Researchers interested in the pharmacological properties of this compound would need to conduct initial in vitro and in vivo screening studies.

Conclusion

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is a well-defined chemical entity with established use as an intermediate in the dye industry. Its chemical properties are documented, and a general synthesis protocol can be proposed based on standard organic chemistry principles. However, a significant knowledge gap exists regarding its biological effects. For professionals in drug development, this compound represents an unexplored chemical scaffold. Future research would be required to determine if it possesses any therapeutic potential.

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